
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol is an organic compound that features a thiophene ring substituted with a tetrahydropyran group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 1,4-diketones with elemental sulfur in the presence of a base.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a Diels-Alder reaction between a suitable diene and a dienophile.
Attachment of the Methanol Group: The methanol group can be attached through a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the thiophene ring or the tetrahydropyran group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include reduced thiophene derivatives and modified tetrahydropyran groups.
Substitution: The major products include various substituted thiophene derivatives.
科学研究应用
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanol
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)ethanol
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)propane
Uniqueness
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C10H14O2S |
|---|---|
分子量 |
198.28 g/mol |
IUPAC 名称 |
[5-(oxan-4-yl)thiophen-3-yl]methanol |
InChI |
InChI=1S/C10H14O2S/c11-6-8-5-10(13-7-8)9-1-3-12-4-2-9/h5,7,9,11H,1-4,6H2 |
InChI 键 |
BUEYIFMJTCLYIQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C2=CC(=CS2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


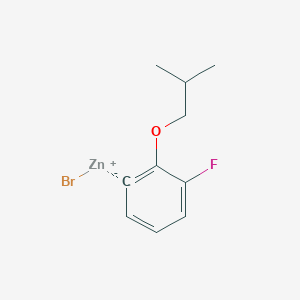

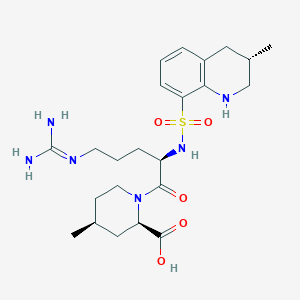
![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
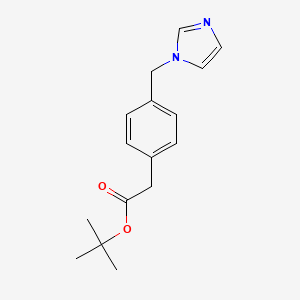
![2-(furan-2-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14886892.png)
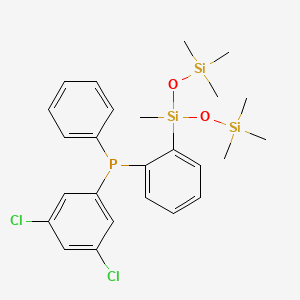
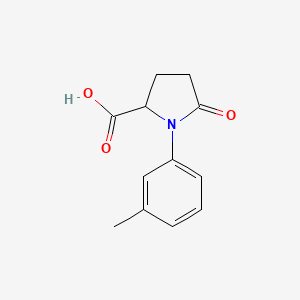

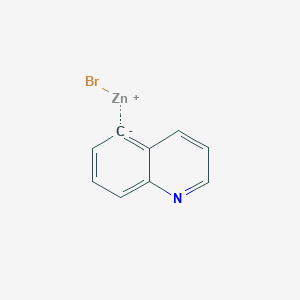
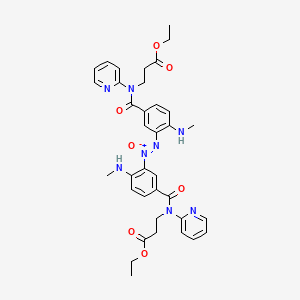
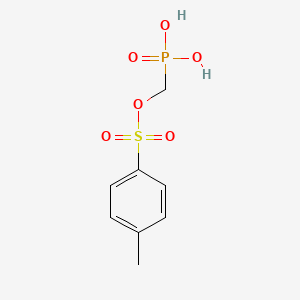

![[3-(2-Methoxy-phenyl)-prop-2-ynyl]-dimethyl-amine](/img/structure/B14886932.png)
